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molecular formula C7H16ClNO2 B1405241 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride CAS No. 1615-10-7

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride

Cat. No. B1405241
M. Wt: 181.66 g/mol
InChI Key: RCNFIANLWQMDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477466

Procedure details

A mixture of 2,2-dimethyl-3-dimethylaminopropionic acid hydrochloride (1.76 g, 0.00969 mole) and thionyl chloride (10 ml) was heated under reflux for 30 minutes.
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]([CH3:11])([CH2:7][N:8]([CH3:10])[CH3:9])[C:4](O)=[O:5]>S(Cl)(Cl)=O>[ClH:1].[CH3:2][C:3]([CH3:11])([CH2:7][N:8]([CH3:10])[CH3:9])[C:4]([Cl:1])=[O:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
Cl.CC(C(=O)O)(CN(C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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